N-[(4-chlorophenyl)sulfonyl]-1-naphthamide
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Overview
Description
1-Naphthalenecarboxamide, N-[(4-chlorophenyl)sulfonyl]- is a chemical compound with a complex structure that includes a naphthalene ring, a carboxamide group, and a sulfonyl group attached to a chlorophenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Naphthalenecarboxamide, N-[(4-chlorophenyl)sulfonyl]- typically involves the reaction of 1-naphthalenecarboxylic acid with 4-chlorophenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Naphthalenecarboxamide, N-[(4-chlorophenyl)sulfonyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Naphthalenecarboxamide, N-[(4-chlorophenyl)sulfonyl]- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Naphthalenecarboxamide, N-[(4-chlorophenyl)sulfonyl]- involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The naphthalene ring can intercalate with DNA, affecting its replication and transcription processes. These interactions can lead to various biological effects, making the compound a candidate for drug development.
Comparison with Similar Compounds
- 1-Naphthalenecarboxamide, N-(4-methoxyphenyl)-
- 1-Naphthalenecarboxamide, N-(4-bromophenyl)-
Comparison: 1-Naphthalenecarboxamide, N-[(4-chlorophenyl)sulfonyl]- is unique due to the presence of the sulfonyl group, which imparts distinct chemical and biological properties. Compared to its analogs with methoxy or bromophenyl groups, the chlorophenylsulfonyl derivative exhibits different reactivity and potential biological activities. The sulfonyl group enhances its ability to interact with biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
22187-57-1 |
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Molecular Formula |
C17H12ClNO3S |
Molecular Weight |
345.8 g/mol |
IUPAC Name |
N-(4-chlorophenyl)sulfonylnaphthalene-1-carboxamide |
InChI |
InChI=1S/C17H12ClNO3S/c18-13-8-10-14(11-9-13)23(21,22)19-17(20)16-7-3-5-12-4-1-2-6-15(12)16/h1-11H,(H,19,20) |
InChI Key |
KXRNNPHBRHLCFK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NS(=O)(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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